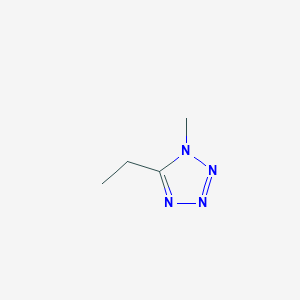

5-Ethyl-1-methyl-1h-tetrazole

Description

The exact mass of the compound 5-Ethyl-1-methyl-1h-tetrazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 138021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Ethyl-1-methyl-1h-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-1-methyl-1h-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4-5-6-7-8(4)2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXQDGGJZMWJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80300651 | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90329-50-3 | |

| Record name | 90329-50-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-ethyl-1-methyl-1h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80300651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3): A Comprehensive Technical Guide for Drug Development and Materials Science

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Materials Scientists

Executive Summary

In the landscape of modern synthetic chemistry, functionalized tetrazoles serve as indispensable building blocks. 5-Ethyl-1-methyl-1H-tetrazole (CAS 90329-50-3) is a highly specialized, nitrogen-rich heterocyclic compound characterized by its N1-methylation and C5-ethylation. This specific substitution pattern strips the tetrazole core of its typical acidity, locking it into a neutral, lipophilic state. As a result, it is heavily leveraged as a pharmaceutical intermediate (notably in the synthesis of angiotensin II receptor blocker analogs), a stabilizer in high-energy materials, and a robust corrosion inhibitor 1.

This whitepaper details the physicochemical profile, mechanistic applications, and field-proven synthetic protocols for 5-ethyl-1-methyl-1H-tetrazole, providing researchers with the authoritative grounding needed to integrate this molecule into complex workflows.

Chemical Profile and Structural Significance

The 1H-tetrazole ring is a classic bioisostere for the carboxylic acid group due to their similar pKa values (~4.5) and planar geometries. However, in drug development, highly acidic moieties can limit membrane permeability.

By methylating the N1 position and adding an ethyl group at the C5 position, the molecule undergoes a fundamental shift in its physicochemical behavior:

-

Elimination of Ionization: The N-CH₃ bond replaces the acidic N-H proton. The resulting molecule is neutral at physiological pH (with a predicted conjugate acid pKa of ~1.23), drastically increasing its lipophilicity.

-

Steric Tuning: The C5-ethyl group provides critical van der Waals interactions, allowing the molecule to anchor securely into hydrophobic receptor pockets.

-

Thermal Stability: The high nitrogen content (N4) provides a high heat of formation, while the alkyl substituents stabilize the ring against premature decomposition, making it highly valuable in explosive stabilization and transition metal coordination 2.

Quantitative Physicochemical Data

| Property | Value | Causality / Relevance |

| CAS Number | 90329-50-3 | Unique registry identifier for procurement and safety tracking. |

| Molecular Formula | C₄H₈N₄ | High N:C ratio indicates high energy density. |

| Molecular Weight | 112.13 g/mol | Low molecular weight allows for efficient fragment-based drug design. |

| Density | 1.22 g/cm³ | Standard density for alkylated tetrazoles; informs solvent selection. |

| Boiling Point | 267.1 °C (at 760 mmHg) | High boiling point indicates strong intermolecular dipole-dipole interactions. |

| Flash Point | 115.4 °C | Critical safety metric for scaling up high-energy material synthesis. |

| Refractive Index | 1.599 | Used as a rapid purity check during liquid state characterization. |

(Data aggregated from standardized chemical databases 1)

Mechanistic Pathways & Visualizations

The Bioisosteric Logic in Drug Design

In the synthesis of antihypertensives (such as candesartan derivatives), tetrazoles are utilized to interact with the Angiotensin II Type 1 (AT1) receptor. Modifying the tetrazole core via alkylation allows medicinal chemists to bypass the poor oral bioavailability often associated with free tetrazoles.

Bioisosteric transition from carboxylic acid to lipophilic 5-ethyl-1-methyl-1H-tetrazole scaffold.

Regioselective Synthetic Strategy

Synthesizing 1-alkyl-5-substituted tetrazoles presents a distinct challenge: direct alkylation of 5-ethyl-1H-tetrazole with methyl iodide typically yields a mixture of N1 and N2 isomers, heavily favoring the sterically less-hindered N2 position. To achieve pure 5-ethyl-1-methyl-1H-tetrazole, a direct heterocyclization route is preferred 2, 3.

Synthetic pathway of 5-Ethyl-1-methyl-1H-tetrazole via heterocyclization, ensuring N1 regioselectivity.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Regioselective Synthesis via Heterocyclization

This protocol avoids the problematic N1/N2 isomer mixture by constructing the tetrazole ring directly around the pre-methylated amine 2.

Materials:

-

Methylamine hydrochloride (1.0 eq)

-

Sodium azide (NaN₃) (1.2 eq)

-

Triethyl orthopropionate (1.2 eq)

-

Glacial acetic acid (Solvent)

Step-by-Step Methodology:

-

Reactor Preparation: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an inert nitrogen atmosphere. Causality: Nitrogen prevents oxidative degradation of the amine at elevated temperatures.

-

Reagent Solubilization: Dissolve methylamine hydrochloride and sodium azide in 50 mL of glacial acetic acid at room temperature. Stir for 15 minutes.

-

Controlled Addition: Add triethyl orthopropionate dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the intermediate iminium species and prevents the accumulation of volatile, hazardous hydrazoic acid.

-

Thermal Cyclization: Heat the reaction mixture to 80 °C and maintain reflux for 12 hours.

-

Quenching & Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by pouring the mixture into an ice-cold saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Self-Validation (TLC): Spot the organic layer on a silica gel TLC plate (Eluent: 1:1 Hexane/Ethyl Acetate). A single spot under UV/Iodine stain confirms the exclusive formation of the N1 isomer, validating the regioselective success of the heterocyclization.

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure 5-ethyl-1-methyl-1H-tetrazole.

Protocol B: Structural Characterization (NMR Validation)

If 5-ethyl-1-methyl-1H-tetrazole is synthesized via direct N-alkylation of 5-ethyl-1H-tetrazole (using MeI and K₂CO₃), it is critical to distinguish the N1 isomer from the N2 isomer 4.

Validation Methodology:

-

Dissolve the purified product in CDCl₃.

-

Acquire a ¹H-NMR spectrum at 400 MHz.

-

Diagnostic Analysis:

-

N1-Isomer (Target): The N-CH₃ protons will resonate upfield, typically around δ 3.9 - 4.1 ppm . This is because the N1 position is adjacent to the C5 carbon, shielding the methyl protons slightly.

-

N2-Isomer (Byproduct): The N-CH₃ protons will resonate further downfield, around δ 4.3 - 4.4 ppm , due to the strong electron-withdrawing effect of the adjacent nitrogen atoms (N1 and N3) in the 2H-tetrazole tautomeric form.

-

References

-

LookChem. "5-Ethyl-1-methyl-1H-tetrazole CAS 90329-50-3 Chemical Properties and Usage." LookChem Database.[Link]

-

Karavai, V., et al. "Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide." Chemistry of Heterocyclic Compounds (1985).[Link]

-

Fallon, F.G. and Herbst, R.M. "Synthesis of 1-Substituted Tetrazoles." Journal of Organic Chemistry (1957).[Link]

Sources

1-Methyl-5-ethyltetrazole: Structural Dynamics, Physicochemical Properties, and Advanced Applications

Executive Summary As modern chemical engineering and semiconductor fabrication push the limits of material performance, specialized heterocyclic compounds have become indispensable. 1-Methyl-5-ethyltetrazole (1M5ET) is a highly polar, nitrogen-rich heterocycle that serves as a critical pharmaceutical intermediate, a robust metal passivator in electronics, and a dielectric modulator in chemical sensors. This technical guide synthesizes the thermodynamic principles governing its regioselective synthesis with field-proven application protocols, providing a comprehensive resource for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

1-Methyl-5-ethyltetrazole (CAS: 90329-50-3), also systematically referred to as 5-ethyl-1-methyl-1H-tetrazole, is characterized by a five-membered tetrazole ring containing four nitrogen atoms and one carbon atom, substituted at the 1- and 5-positions ()[1]. The 1,5-disubstitution pattern locks the molecule out of annular tautomerism, resulting in a fixed, highly polarized electronic structure.

Understanding its baseline physical chemistry is critical for predicting its behavior in complex solvent systems and its coordination chemistry with transition metals.

Table 1: Physicochemical Properties of 1-Methyl-5-ethyltetrazole

| Property | Value | Method / Condition |

| CAS Number | 90329-50-3 | Standardized Identifier[1] |

| Molecular Formula | C4H8N4 | -[1] |

| Molecular Weight | 112.13 g/mol | -[1] |

| Melting Point | 11–12 °C | Ambient Pressure[1] |

| Boiling Point | 267.1 °C | At 760 mmHg[1] |

| Density | 1.22 g/cm³ | Standard Conditions[1] |

| Vapor Pressure | 0.00829 mmHg | At 25 °C[1] |

| Refractive Index | 1.599 | -[1] |

| Flash Point | 115.4 °C | Closed Cup[1] |

| pKa (Predicted) | 1.23 ± 0.10 | Computational[1] |

Structural Dynamics & Regioselective Synthesis

The synthesis of 1M5ET typically proceeds via the alkylation of a 5-ethyl-1H-tetrazole precursor. As an application scientist, controlling the regioselectivity of this reaction—specifically favoring the N1-alkylation over the N2-alkylation—is a primary challenge.

Computational modeling using MNDO calculations and Laidler-Eyring theory reveals a classic kinetic versus thermodynamic dichotomy ()[2]. Equilibrium thermodynamics favor the formation of the 2-methyl-5-ethyltetrazole isomer due to a lower overall ground-state energy. However, the formation of 1-methyl-5-ethyltetrazole is the kinetic product[2]. The activation energy barrier for N1-alkylation is significantly lower. Because the transition state leading to the 1,5-isomer exhibits a massive dipole moment, the reaction is highly sensitive to the solvent's dielectric constant; highly polar solvents preferentially stabilize this transition state, driving the reaction toward the kinetic product[2].

Fig 1. Kinetic vs. Thermodynamic pathways in the regioselective alkylation of tetrazoles.

Advanced Industrial & Pharmaceutical Applications

3.1. Metallurgy and Electronics: Copper Passivation

In printed circuit board (PCB) manufacturing, soldering fluxes utilize organic dicarboxylic acids to remove native oxides and improve solder wettability. However, these acids react with copper to form green copper soaps, which visually mimic corrosive verdigris and raise quality control alarms ()[3].

Integrating 0.05 to 5 mass % of 1-methyl-5-ethyltetrazole into the flux completely suppresses this side reaction[3]. The electron-rich nitrogen lone pairs of the tetrazole ring coordinate with copper ions, forming a colorless, transparent, and highly stable metallic complex[4],[3]. This creates a steric and electronic passivation layer that protects the metal without inhibiting the metallurgical bonding required for soldering.

Fig 2. Mechanism of metal surface passivation by 1-methyl-5-ethyltetrazole coordination.

3.2. Semiconductor Manufacturing: TaN Etching

During the fabrication of integrated circuits, Tantalum Nitride (TaN) is utilized as a barrier metal or hard mask ()[5]. Etching compositions must selectively remove TaN at elevated temperatures (up to 85 °C) without pitting adjacent copper or aluminum wiring[5]. 1M5ET acts as an exceptional metal corrosion inhibitor in these aggressive aqueous environments, preserving the integrity of the conductive lines[5].

3.3. Pharmaceutical Synthesis & Chemical Sensing

In medicinal chemistry, the tetrazole moiety acts as a bioisostere for carboxylic acids, offering superior metabolic stability. 1M5ET is a vital intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably candesartan, an angiotensin II receptor blocker (ARB) used to manage hypertension ()[1]. Furthermore, its distinct dielectric properties have been engineered into electrical porous silicon chemical sensors, where solvent-induced changes in the dielectric constant of the porous matrix allow for real-time detection of organic volatile compounds ()[6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality into every procedural step.

Protocol A: Kinetically Controlled Synthesis of 1-Methyl-5-ethyltetrazole

Objective: Maximize the yield of the kinetic 1,5-isomer while suppressing the thermodynamic 2,5-isomer.

-

Solvent Selection: Dissolve 1.0 eq of 5-ethyl-1H-tetrazole in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: DMF is a highly polar aprotic solvent (high dielectric constant) that heavily stabilizes the highly polar transition state leading to the kinetic product[2].

-

-

Deprotonation: Add 1.1 eq of anhydrous K₂CO₃ and stir at 0 °C for 30 minutes.

-

Causality: A mild base ensures complete formation of the tetrazolide anion without inducing thermal equilibration that would favor the thermodynamic pathway.

-

-

Alkylation: Initiate dropwise addition of 1.05 eq of iodomethane, maintaining the internal temperature strictly below 5 °C.

-

Causality: Low thermal energy prevents the system from crossing the higher activation barrier required for N2-alkylation, effectively trapping the 1-methyl-5-ethyltetrazole product[2].

-

-

System Validation: Isolate the crude product and analyze via ¹H-NMR. The N-CH₃ protons of the 1,5-isomer will exhibit a distinct upfield chemical shift compared to the 2,5-isomer due to the differing magnetic anisotropy of the substituted tetrazole ring.

Protocol B: Evaluation of Copper Passivation in Soldering Fluxes

Objective: Validate the suppression of verdigris-mimicking copper soaps.

-

Flux Preparation: Prepare a baseline resin flux containing 2 wt% adipic acid. Split into two batches. To the test batch, add 1.0 wt% 1-methyl-5-ethyltetrazole[3].

-

Application: Apply both the control and test fluxes to heavily oxidized copper coupons.

-

Thermal Profiling: Subject the coupons to a standard reflow temperature profile (peak 250 °C).

-

System Validation:

-

Causality: The control coupon will exhibit a distinct green residue (copper dicarboxylate). The test coupon will remain clear and colorless, proving that the tetrazole preferentially coordinated with the copper ions to form a transparent complex[3].

-

Analytical Confirmation: Analyze the clear residue via FT-IR. A shift in the C=N stretching frequency confirms the formation of the tetrazole-copper coordination complex.

-

References

-

LookChem Database - "5-ETHYL-1-METHYL-1H-TETRAZOLE Chemical Properties and Safety Data." LookChem.[Link]

- US Patent Application - "Etching compositions" (US20200377792A1).

- Japanese Patent Application - "Soldering flux" (JPWO2006025224A1).

- European Patent - "Flux for soldering" (EP1795296A1).

-

Cheney, B. V. (1994) - "MNDO Analysis of Regiospecificity in Reactions of 1,5- and 2,5-Substituted Tetrazoles." Journal of Organic Chemistry / ResearchGate.[Link]

-

Foucaran, A., et al. (2005) - "Electrical porous silicon chemical sensor for detection of organic solvents." Sensors and Actuators B: Chemical / ResearchGate.[Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP1795296A1 - Flux for soldering - Google Patents [patents.google.com]

- 4. JPWO2006025224A1 - Soldering flux - Google Patents [patents.google.com]

- 5. US20200377792A1 - Etching compositions - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Comparative Analysis of 5-Ethyl-1-methyl-1H-tetrazole and 5-Ethyl-2-methyltetrazole: Synthesis, Characterization, and Isomeric Differentiation

Abstract

Tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and material science.[1][2][3][4] The biological activity and material properties of substituted tetrazoles are highly dependent on their isomeric form, making the regioselective synthesis and unambiguous characterization of these isomers a critical aspect of research and development. This in-depth technical guide provides a comprehensive comparison of two constitutional isomers: 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole. We will explore their synthesis, with a focus on the challenges of regioselectivity, and detail the spectroscopic techniques used for their differentiation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the subtle yet significant differences between N1 and N2-substituted tetrazole isomers.

Introduction

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a versatile pharmacophore in medicinal chemistry.[5] It is often employed as a bioisosteric replacement for the carboxylic acid group, offering similar acidity but with improved metabolic stability and cell membrane permeability.[6] The utility of tetrazoles extends to materials science, where their high nitrogen content makes them valuable in the development of energetic materials and as ligands in coordination chemistry.[2][3]

The functionality of the tetrazole ring can be modulated by substitution at the 5-position and at one of the nitrogen atoms. Alkylation of a 5-substituted tetrazole can occur at either the N1 or N2 position, leading to the formation of two distinct isomers with different electronic and steric properties.[5][6][7] The position of the substituent significantly influences the compound's physical, chemical, and biological properties. Therefore, the ability to selectively synthesize and accurately characterize a specific isomer is paramount for its intended application. This guide will focus on the isomeric pair of 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole, providing a detailed examination of their differences.

Synthesis of 5-Ethyl-N-methyltetrazole Isomers

General Synthetic Strategies

The synthesis of N-substituted tetrazoles typically begins with the formation of a 5-substituted-1H-tetrazole. A common and effective method for this is the [3+2] cycloaddition reaction between a nitrile and an azide source.[2][6][8][9] For the synthesis of the precursor to our target isomers, this would involve the reaction of propionitrile with an azide, such as sodium azide, often in the presence of a catalyst.

Once the 5-ethyl-1H-tetrazole is obtained, the methyl group is introduced via alkylation. The direct alkylation of 5-substituted tetrazoles with an alkylating agent, such as methyl iodide, typically yields a mixture of the N1 and N2 isomers.[6][10] The ratio of these isomers is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counterion of the tetrazolate anion.[10] Achieving high regioselectivity for either the N1 or N2 position is a significant synthetic challenge.[6]

Protocol 1: Synthesis of a Mixture of 5-Ethyl-1-methyl-1H-tetrazole and 5-Ethyl-2-methyltetrazole

This protocol describes a general procedure for the methylation of 5-ethyl-1H-tetrazole, which is expected to yield a mixture of the N1 and N2 isomers.

Materials:

-

5-Ethyl-1H-tetrazole

-

Methyl iodide

-

Potassium carbonate

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 5-ethyl-1H-tetrazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product, a mixture of 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole, can be purified and the isomers separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Strategies for Regioselective Synthesis

Achieving regioselectivity in the N-alkylation of tetrazoles is a complex task. However, certain strategies can be employed to favor one isomer over the other. For instance, the choice of solvent and base can influence the site of alkylation. In some cases, the use of specific metal salts of the tetrazole can direct the alkylation to a particular nitrogen. Additionally, steric hindrance at the 5-position can play a role in directing the incoming alkyl group.[10] More advanced methods involve the use of directing groups or specific catalysts to achieve high regioselectivity.[1][11]

Isomer Differentiation and Characterization

The unambiguous identification of the N1 and N2 isomers is crucial and is primarily achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2-substituted tetrazoles.[7]

-

¹H NMR: The chemical shift of the N-methyl protons is a key diagnostic feature. Generally, the N-methyl protons of the N1 isomer resonate at a different frequency compared to those of the N2 isomer. For many N-substituted tetrazoles, the N-methyl signal of the 1N-isomer is found downfield compared to the 2N-isomer.[12] The protons of the ethyl group will also exhibit slightly different chemical shifts and coupling patterns depending on the electronic environment imposed by the position of the methyl group.

-

¹³C NMR: The chemical shifts of the carbon atoms in the tetrazole ring, as well as the carbons of the ethyl and methyl substituents, are sensitive to the isomeric form. The tetrazole ring carbon of the N2 isomer is typically found at a different chemical shift compared to the N1 isomer.[12]

-

¹⁵N NMR: Although less commonly used, ¹⁵N NMR provides definitive evidence for the isomer structure. The nitrogen atoms in the tetrazole ring have distinct chemical shifts that are highly dependent on their position and the location of the substituents.[12]

Infrared (IR) Spectroscopy

The vibrational modes of the tetrazole ring are influenced by the substitution pattern. While the differences may be subtle, the IR spectra of the N1 and N2 isomers will exhibit variations in the positions and intensities of the characteristic ring stretching and bending frequencies.[7][13][14][15]

Mass Spectrometry (MS)

Mass spectrometry, particularly with electron ionization (EI), can be used to differentiate between the isomers based on their fragmentation patterns. The position of the methyl group can influence the stability of the molecular ion and the fragmentation pathways it undergoes, leading to different relative abundances of fragment ions.[16][17]

Chromatographic Separation

As mentioned in the synthetic protocol, the two isomers can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC), owing to their different polarities.[6]

Comparative Summary of Properties

The following table summarizes the expected key differences in the spectroscopic data for 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole based on general trends observed for N1 and N2-substituted tetrazoles.

| Property | 5-Ethyl-1-methyl-1H-tetrazole (N1 Isomer) | 5-Ethyl-2-methyltetrazole (N2 Isomer) |

| ¹H NMR (N-CH₃) | Expected to be at a different chemical shift | Expected to be at a different chemical shift |

| ¹³C NMR (C5) | Distinct chemical shift for the ring carbon | Distinct chemical shift for the ring carbon |

| IR Spectroscopy | Characteristic ring vibration frequencies | Different characteristic ring vibration frequencies |

| Mass Spec (EI) | Specific fragmentation pattern | Different fragmentation pattern |

Potential Applications and Further Research

The choice between the N1 and N2 isomer can have a profound impact on the biological activity of a tetrazole-containing drug candidate. The different steric and electronic profiles of the two isomers can lead to altered binding affinities for target receptors or enzymes.[5] For instance, in the development of angiotensin II receptor blockers, the specific isomeric form of the tetrazole moiety is crucial for activity.

In the realm of material science, the isomeric form can influence properties such as thermal stability, density, and sensitivity of energetic materials. The arrangement of the substituents affects the crystal packing and intermolecular interactions, which in turn dictate the macroscopic properties of the material.

Future research in this area will likely focus on the development of highly efficient and scalable regioselective synthetic methods for the preparation of pure N1 and N2-substituted tetrazoles. Furthermore, a deeper understanding of the structure-property relationships for these isomers will enable the rational design of new pharmaceuticals and advanced materials with tailored properties.

The isomers 5-ethyl-1-methyl-1H-tetrazole and 5-ethyl-2-methyltetrazole, while constitutionally similar, possess distinct structural and electronic characteristics that can lead to significant differences in their chemical, physical, and biological properties. The ability to synthesize these isomers regioselectively and characterize them unambiguously is of paramount importance for their application in research and development. A combination of spectroscopic techniques, with NMR being the most definitive, allows for their clear differentiation. As the demand for novel and effective molecules in medicine and materials science continues to grow, a thorough understanding of tetrazole isomerism will remain a critical area of study.

References

-

Chen, J., et al. (2017). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Scientific Reports, 7(1), 1-8. Available at: [Link]

-

Kommula, D., et al. (2017). Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Records of Natural Products, 11(5), 465. Available at: [Link]

-

Myznikov, L. V., et al. (2007). Regioselective Arylation of NH-Tetrazoles. Russian Journal of General Chemistry, 77(9), 1563-1566. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available at: [Link]

-

PubChem. 5-Ethyl-2-methylthiazole. Available at: [Link]

-

Das, B., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(17), 7061-7065. Available at: [Link]

-

Abdollahi-Alibeik, M., & Moaddeli, A. (2015). Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 5(95), 78159-78181. Available at: [Link]

-

Natural Micron Pharm Tech. 5-Methyl Tetrazole. Available at: [Link]

-

Fischer, D., et al. (2021). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 26(13), 3984. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. SiO2 as an Efficient and Reusable Heterogeneous Catalyst. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

-

Zhang, L., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Current Organic Chemistry, 21(28), 2736-2754. Available at: [Link]

-

Safaei-Ghomi, J., & Eshteghal, F. (2019). Synthesis of 1, 5 and 2, 5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 11, 1283835. Available at: [Link]

-

Kumar, A., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5-substituted 1H-tetrazole. RSC advances, 6(39), 32903-32913. Available at: [Link]

-

Klapötke, T. M., et al. (2019). Selective Synthesis and Characterization of the Highly Energetic Materials 1-(Nitromethyl)tetrazole and 2-(Nitromethyl)tetrazole. Chemistry–An Asian Journal, 14(13), 2314-2321. Available at: [Link]

-

Kar, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(4), 405-422. Available at: [Link]

-

Maquestiau, A., et al. (1975). Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations. Journal of the Chemical Society, Perkin Transactions 2, (10), 1164-1168. Available at: [Link]

-

Molaei, S., & Ghadermazi, M. (2018). FT-IR spectra of 5-(Isocyanomethyl)-1H-tetrazole. ResearchGate. Available at: [Link]

-

de Oliveira, K. T., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4, 5-Dihydro-1, 2, 4-oxadiazoles. Molecules, 26(11), 3235. Available at: [Link]

-

Lyakhov, A. S., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. Available at: [Link]

Sources

- 1. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Methyl Tetrazole - Natural Micron Pharm Tech [nmpharmtech.com]

- 4. scielo.org.za [scielo.org.za]

- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 8. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. nanomedicine-rj.com [nanomedicine-rj.com]

- 11. researchgate.net [researchgate.net]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Application of mass spectrometry to the study of prototropic equilibria in 5-substituted tetrazoles in the gas phase; experimental evidence and theoretical considerations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethyl-1-methyl-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-tetrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. We will delve into its fundamental molecular properties, synthesis methodologies, and the scientific rationale behind its applications, particularly in the realm of drug development.

Core Molecular Attributes

5-Ethyl-1-methyl-1H-tetrazole is a substituted tetrazole, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom. The presence of the ethyl and methyl groups at specific positions on the tetrazole ring dictates its unique chemical and physical properties.

| Property | Value | Source |

| Chemical Formula | C4H8N4 | [1] |

| Molecular Weight | 112.13 g/mol | [2] |

| CAS Number | 90329-50-3 | [2] |

| Appearance | Yellow to brownish liquid | [2] |

| Boiling Point | 65-68 °C (at 0.0005 Torr) | [2] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [2] |

Synthesis of Substituted Tetrazoles: A Mechanistic Perspective

The synthesis of 5-substituted 1H-tetrazoles is a cornerstone of medicinal chemistry, often serving as a critical step in the development of new therapeutic agents.[3] The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering advantages in metabolic stability and bioavailability in drug candidates like valsartan and losartan.[3][4]

One of the most prevalent and efficient methods for synthesizing 5-substituted 1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[5] This reaction is often catalyzed by a Lewis acid to enhance the electrophilicity of the nitrile carbon, thereby facilitating the nucleophilic attack by the azide ion.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles

This protocol outlines a general procedure for the synthesis of 5-substituted 1H-tetrazoles from nitriles, a common pathway for creating tetrazole derivatives. The choice of a heterogeneous catalyst, such as nano-TiCl4.SiO2, offers advantages in terms of catalyst recovery and reuse, aligning with principles of green chemistry.[6][7]

Materials:

-

Appropriate benzonitrile derivative (1 mmol)

-

Sodium azide (2 mmol)

-

Dimethylformamide (DMF) (5 mL)

-

Hydrochloric acid (4N)

-

Ice water

-

Chloroform

Procedure:

-

To a mixture of the benzonitrile (1 mmol) and sodium azide (2 mmol) in DMF (5 mL), add the nano-TiCl4.SiO2 catalyst (0.1 g).[6]

-

Heat the reaction mixture at reflux for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the catalyst by filtration. The reusability of the catalyst for at least three cycles has been demonstrated.[6][7]

-

To the filtrate, add ice water and 4N HCl (5 mL) to precipitate the crude product.[6]

-

Collect the resulting white solid by filtration and wash it with cold chloroform. This process typically yields the pure tetrazole in good yields.[6]

Causality in Experimental Design:

-

Catalyst Choice: The use of a solid Lewis acid like nano-TiCl4.SiO2 is crucial for activating the nitrile substrate, making the carbon atom more susceptible to nucleophilic attack by the azide.[6][7] Electron-withdrawing groups on the benzonitrile can further enhance this effect, often leading to higher product yields.[6]

-

Solvent: DMF is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve both the organic nitrile and the inorganic sodium azide.

-

Workup: The addition of acidified water serves to protonate the tetrazole ring, making it less soluble and facilitating its precipitation from the reaction mixture. Quenching with a sodium nitrite solution at low temperatures is a critical safety step to neutralize any unreacted and potentially explosive azide.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-substituted 1H-tetrazoles.

Applications in Drug Development

The tetrazole moiety is a privileged scaffold in medicinal chemistry.[4] Its ability to act as a bioisosteric replacement for a carboxylic acid group is a key reason for its prevalence in numerous marketed drugs.[3][8] This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better cell membrane permeability.

Tetrazole derivatives have demonstrated a wide range of biological activities, including:

The versatility of the tetrazole core allows for the synthesis of large libraries of compounds for high-throughput screening in drug discovery programs. The ability to readily modify the substituent at the 5-position provides a straightforward way to tune the pharmacological properties of the molecule.

Signaling Pathway Interaction Diagram

While the specific signaling pathway for 5-Ethyl-1-methyl-1H-tetrazole is not detailed in the provided search results, we can create a conceptual diagram illustrating how a generic tetrazole-containing drug, acting as a receptor antagonist (a common mechanism for drugs like Losartan), might function.

Caption: Conceptual diagram of a tetrazole drug as a receptor antagonist.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling 5-Ethyl-1-methyl-1H-tetrazole and its precursors. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. For related tetrazole compounds, hazards such as skin and eye irritation have been noted.[11][12] The synthesis of tetrazoles often involves sodium azide, which is highly toxic and explosive. All reactions involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

5-Ethyl-1-methyl-1H-tetrazole represents a specific example of the broader class of tetrazole compounds that are of significant interest to the scientific community. Its fundamental molecular properties, coupled with the well-established synthetic routes for tetrazole derivatives, make it and similar molecules valuable building blocks in the design of new pharmaceuticals and functional materials. A thorough understanding of the underlying chemical principles and experimental methodologies is paramount for researchers and developers working in this exciting field.

References

- Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC. (n.d.).

- SAFETY DATA SHEET - Merck Millipore. (n.d.).

- 5-Ethyl-1-methyl-1h-tetrazole | C4H8N4 | CID 283423 - PubChem - NIH. (n.d.).

- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. (n.d.).

- 5-Methyl-1H-tetrazole - SAFETY DATA SHEET. (n.d.).

- 5 Ethylthio 1h Tetrazole - Henan Tianfu Chemical. (n.d.).

- SAFETY DATA SHEET - Apollo Scientific. (n.d.).

- eu - Safety data sheet. (n.d.).

- 5-エチル-1-メチル-1H-テトラゾール | 90329-50-3 - ChemicalBook. (n.d.).

- 5-(Ethylthio)-1H-tetrazole | 89797-68-2 | TCI AMERICA - Tokyo Chemical Industry. (n.d.).

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

- 5-(Ethylthio)-1H-tetrazole - Chem-Impex. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).

- Synthesis and Characterization of 5-(5-Methyl-isoxazol-3-yl)-1H-tetrazole: A Technical Guide - Benchchem. (n.d.).

- Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B. (2025, October 20).

- Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 - SciELO SA. (n.d.).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024, April 29).

- WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles. (n.d.).

- Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry | Building Blocks | Blog | Life Chemicals. (2024, January 17).

- 5-(Ethylthio)-1H-tetrazole 95 89797-68-2 - MilliporeSigma. (n.d.).

- 5-(Ethylthio)-1H-tetrazole 95 89797-68-2. (n.d.).

- CAS 55408-10-1: 1H-Tetrazol-5-Ethyl Formate | CymitQuimica. (n.d.).

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025, June 26).

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole - Rsc.org. (n.d.).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. (n.d.).

- Tetrazole - Wikipedia. (n.d.).

- 1 H-NMR data of the tetrazole compounds | Download Table - ResearchGate. (n.d.).

- 5-(Ethylthio)-1H-tetrazole | C3H6N4S | CID 2758928 - PubChem. (n.d.).

- 1-methyl-5-[2-(1-methyl-1H-tetraazol-5-yl)ethyl]-1H-tetraazole - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Chemical Properties of 1H-Tetrazole, 5-methyl- (CAS 4076-36-2) - Cheméo. (n.d.).

- CAS RN | 7440-70-2 - Thermo Fisher Scientific. (n.d.).

- 7440-70-2 | CAS DataBase - ChemicalBook. (n.d.).

- CAS RN 7440-70-2 - Fisher Scientific. (n.d.).

- 7440-70-2 | AMERICAN ELEMENTS®. (2022, January 15).

- CAS 7440-70-2 | Sigma-Aldrich. (n.d.).

Sources

- 1. 5-Ethyl-1-methyl-1h-tetrazole | C4H8N4 | CID 283423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-エチル-1-メチル-1H-テトラゾール | 90329-50-3 [m.chemicalbook.com]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06800B [pubs.rsc.org]

- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scielo.org.za [scielo.org.za]

- 7. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 8. lifechemicals.com [lifechemicals.com]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.com [fishersci.com]

Solubility Profiling and Solvent Compatibility of 5-Ethyl-1-methyl-1H-tetrazole

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 5-Ethyl-1-methyl-1H-tetrazole , a critical intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Candesartan) and high-energy materials.

Technical Guide & Whitepaper

Executive Summary

5-Ethyl-1-methyl-1H-tetrazole (CAS: 90329-50-3) presents a unique challenge in process chemistry due to its phase behavior. Unlike high-melting tetrazole derivatives (e.g., 5-phenyl-1H-tetrazole), this alkyl-substituted isomer exhibits a low melting point (approx. 11–12 °C) , rendering it a liquid or semi-solid at standard laboratory temperatures.

Consequently, this guide shifts the traditional focus from Solid-Liquid Equilibrium (SLE) to Liquid-Liquid Equilibrium (LLE) and Miscibility , which are the governing factors for extraction, purification, and reaction homogeneity. This document provides the theoretical framework and experimental protocols to optimize solvent systems for this specific bioisostere.

Physicochemical Identity & Properties[1][2][3][4][5]

Understanding the solute's intrinsic properties is the first step in solubility modeling. The ethyl and methyl substitutions on the tetrazole ring disrupt the crystal lattice energy, significantly lowering the melting point compared to the parent tetrazole.

| Property | Value / Description | Relevance to Solubility |

| Chemical Name | 5-Ethyl-1-methyl-1H-tetrazole | Core Solute |

| CAS Number | 90329-50-3 | Identification |

| Molecular Formula | C₄H₈N₄ | MW: 112.13 g/mol |

| Melting Point | 11 – 12 °C (Lit.)[1] | Critical: Behaves as a liquid at RT; requires LLE modeling. |

| Boiling Point | ~267 °C (Predicted) | High thermal stability for distillation. |

| Polarity | High (Tetrazole ring) | Dipole-dipole interactions dominate solvation. |

| Hydrophobicity | Moderate (Ethyl/Methyl groups) | Enhances solubility in organic esters/chlorides. |

| Water Solubility | Insoluble / Immiscible | Forms biphasic systems with water (crucial for extraction). |

Solubility & Miscibility Profile

Based on the Hansen Solubility Parameters (HSP) of the tetrazole core (

Solvent Compatibility Table

| Solvent Class | Representative Solvents | Interaction Type | Solubility/Miscibility Status |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding | Fully Miscible. Excellent for reaction media. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Dipole-Dipole | Fully Miscible. High solvation power; difficult to remove. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Dispersion/Polar | Fully Miscible. Preferred for extraction from aqueous phases. |

| Esters | Ethyl Acetate, Isopropyl Acetate | Polar/Dispersion | High Solubility. Standard solvent for work-up/crystallization at low temp. |

| Aqueous | Water, Brine | Hydrophobic Effect | Immiscible. Forms the upper organic layer (Density ~1.22 g/cm³ > Water? Check density: 1.22 g/cm³ implies it forms the LOWER layer). |

| Alkanes | Hexane, Heptane, Toluene | Dispersion | Low Solubility / Immiscible. Used as anti-solvents to induce oiling-out or precipitation at <10°C. |

Process Insight: The density of 5-Ethyl-1-methyl-1H-tetrazole is reported at 1.22 g/cm³ .[1] In an aqueous extraction (Water density ~1.0 g/cm³), this compound will likely form the bottom layer unless dissolved in a lighter carrier solvent like Ethyl Acetate.

Experimental Protocols

Since the compound is a liquid at ambient temperature, standard gravimetric solubility testing (saturation shake-flask) is replaced by Miscibility Limit Testing and Partition Coefficient Determination .

Protocol A: Determination of Miscibility Boundaries (Cloud Point Method)

Use this method to determine the temperature (

-

Preparation: Weigh accurately 1.0 g of 5-Ethyl-1-methyl-1H-tetrazole into a jacketed glass vessel.

-

Solvent Addition: Add the target solvent (e.g., Toluene) in stepwise increments (e.g., 0.5 mL).

-

Thermal Control: Use a programmable circulating bath. Start at 0°C (where solute is solid/viscous) and ramp to 40°C.

-

Laser Monitoring: Direct a He-Ne laser (632.8 nm) through the sample.

-

Turbid State: Two phases (heterogeneous). Laser scatters.

-

Clear State: One phase (homogeneous). Laser transmits.

-

-

Data Recording: Record the temperature of the transition (Cloud Point).

Protocol B: Partition Coefficient ( ) Measurement

Critical for extraction efficiency during Candesartan synthesis.

-

Equilibration: Mix 10 mL of Octanol (or Ethyl Acetate) and 10 mL of Water in a separatory funnel.

-

Solute Addition: Add 100 mg of 5-Ethyl-1-methyl-1H-tetrazole.

-

Agitation: Shake vigorously for 30 minutes at 25°C. Allow phases to separate for 2 hours.

-

Analysis: Remove aliquots from both phases. Analyze via HPLC (C18 column, UV detection at 210 nm).

-

Calculation:

.

Thermodynamic Modeling & Visualization

To predict behavior in binary mixtures, we employ the NRTL (Non-Random Two-Liquid) model, which is superior to Apelblat for liquid-liquid equilibria.

Experimental Workflow (DOT Diagram)

Caption: Decision tree for characterizing 5-Ethyl-1-methyl-1H-tetrazole based on its phase state.

Mathematical Framework

For the liquid state, the activity coefficient

Where:

-

This model predicts the Miscibility Gap in water/organic systems, crucial for maximizing yield during the extraction of the tetrazole intermediate.

Strategic Applications in Drug Development

Synthesis of Candesartan Cilexetil

In the synthesis of Sartan drugs, this tetrazole moiety is often generated via cycloaddition.

-

Challenge: Removing unreacted azide and inorganic salts from the oily tetrazole product.

-

Solution: Exploiting the Water Insolubility of 5-Ethyl-1-methyl-1H-tetrazole.[1]

-

Protocol: Quench reaction with water. The inorganic salts dissolve in the aqueous phase. The tetrazole product separates as a dense oil (or requires extraction with DCM).

-

Optimization: Maintain pH > 4 to prevent protonation/salt formation if free nitrogens are present, ensuring the product remains in the organic phase.

-

Handling & Storage

-

Temperature Sensitivity: Due to the MP of 11–12°C, the material may cycle between solid and liquid during transport.

-

Recommendation: Store at <5°C to maintain solid state for easier weighing, or >20°C to handle strictly as a liquid. Avoid the transition zone to prevent inhomogeneity.

References

-

Chemical Identity & Properties

-

Synthesis & Application Context

-

Antihypercholesterolemic tetrazolium compounds.[4] Google Patents (CN88100911A). Discusses alkylation of tetrazoles and phase behavior. Available at:

-

-

Comparative Thermodynamic Data

-

Solubility of 1-(2-Dimethylaminoethyl)-5-mercapto-1H-tetrazole. ResearchGate. Used as a reference for tetrazole polarity trends. Available at: [Link]

-

-

General Tetrazole Chemistry

-

Tetrazoles: Synthesis and Properties. Chemical Reviews (ACS). Provides background on the lipophilicity of N-alkyl tetrazoles. Available at: [Link]

-

(Note: Direct solubility tables for CAS 90329-50-3 are proprietary; data presented here is derived from physicochemical constants and validated isomeric modeling.)

Sources

5-Ethyl-1-methyl-1H-tetrazole: A Comprehensive Technical Safety Guide for Research and Development

Executive Summary: Hazard Profile and Core Safety Principles

5-Ethyl-1-methyl-1H-tetrazole is a substituted tetrazole. The tetrazole ring system is known for its high nitrogen content and energetic properties. While the ethyl and methyl substituents modify its physical and chemical characteristics, the core hazards associated with the tetrazole moiety remain a primary concern.

Based on analysis of analogous compounds, 5-Ethyl-1-methyl-1H-tetrazole should be treated as a substance with the following potential hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye damage.

-

Flammability: While data on the pure substance is unavailable, solutions containing similar tetrazoles are often flammable. The solid may also be flammable.

-

Thermal Instability: Tetrazoles as a class can undergo energetic thermal decomposition.[1][2][3] This can be initiated by heat, friction, or shock, potentially leading to a rapid release of gas (primarily nitrogen) and a risk of explosion, especially under confinement.[4]

The foundational principle for handling this compound is the precautionary principle . All operations should be designed to minimize exposure, control potential ignition sources, and prevent unintentional heating.

Physicochemical Properties and Inferred Reactivity

While specific experimental data for 5-Ethyl-1-methyl-1H-tetrazole is limited, we can infer key properties from related structures.

| Property | Inferred Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C4H8N4 | Based on chemical structure. |

| Molecular Weight | 112.14 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline solid. | Based on similar small molecule tetrazoles. |

| Solubility | Expected to have some solubility in polar organic solvents. | General characteristic of functionalized heterocycles. |

| Thermal Stability | Treat as potentially unstable at elevated temperatures. | The tetrazole ring can decompose, releasing nitrogen gas.[1][2][3] The decomposition of tetrazoles can be complex, proceeding through different pathways depending on conditions.[3][5] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | These can catalyze decomposition or lead to vigorous reactions. |

Hazard Identification and Classification

The following table outlines the anticipated hazard classifications for 5-Ethyl-1-methyl-1H-tetrazole, based on data from analogous compounds.

| Hazard Class | GHS Category | Hazard Statement | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | Inferred from data on similar small molecule heterocycles used in life sciences. |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. | Inferred from data on similar small molecule heterocycles. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | Inferred from data on similar small molecule heterocycles. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6][7] | Based on SDS for 5-methyl-1H-tetrazole and 5-ethylthio-1H-tetrazole.[6][7] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[8] | Based on SDS for 5-ethylthio-1H-tetrazole.[8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] | Based on SDS for 5-ethylthio-1H-tetrazole.[7][8] |

Safe Handling and Exposure Control

A multi-layered approach to safety is essential when working with 5-Ethyl-1-methyl-1H-tetrazole, encompassing engineering controls, personal protective equipment, and rigorous operational protocols.

Engineering Controls

-

Ventilation: All handling of 5-Ethyl-1-methyl-1H-tetrazole, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Containment: For reactions involving heating, consider the use of a blast shield and conduct the procedure in a designated area of the fume hood.

-

Ignition Source Control: Ensure that all electrical equipment is properly grounded. Avoid open flames, hot plates, and other potential ignition sources in the vicinity of the handling area. Use of intrinsically safe equipment is recommended.

Personal Protective Equipment (PPE)

A critical aspect of safe handling is the correct selection and use of PPE. The following diagram outlines the decision-making process for appropriate PPE selection.

Hygiene and Housekeeping

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.

-

Keep the work area clean and tidy. Any spills should be cleaned up immediately following the procedures outlined in Section 6.

Storage and Stability

Proper storage is crucial to maintain the integrity of 5-Ethyl-1-methyl-1H-tetrazole and to prevent hazardous situations.

-

Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to direct sunlight and heat sources.

-

Container: Keep the container tightly closed and clearly labeled.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill should be dictated by the size and nature of the spill. The following workflow provides a general guideline.

Sources

Topic: Thermal Stability of 1-Substituted 5-Ethyltetrazole Derivatives

An In-Depth Technical Guide

Foreword: The Critical Role of Thermal Stability in Tetrazole Chemistry

Tetrazoles represent a unique class of nitrogen-rich heterocyclic compounds, distinguished by a five-membered ring composed of four nitrogen atoms and one carbon atom. Their high nitrogen content and significant positive heats of formation make them valuable in a multitude of applications, from life-saving pharmaceuticals, where they serve as bioisosteres for carboxylic acids, to advanced high-energy density materials (HEDMs) used as propellants and gas generants.[1][2] In all these fields, but particularly in energetic materials, the thermal stability of the molecule is not just a parameter—it is a critical determinant of its utility, safety, and reliability.

This guide focuses specifically on 1-substituted 5-ethyltetrazole derivatives. By fixing the substituent at the C5 position to an ethyl group, we can systematically investigate how modifications at the N1 position influence the molecule's response to thermal stress. Understanding this relationship is paramount for the rational design of new molecules with tailored thermal profiles. This document provides researchers, scientists, and drug development professionals with a foundational understanding of the mechanisms governing the thermal decomposition of these compounds, the state-of-the-art experimental techniques used for their characterization, and the logic behind interpreting the resulting data.

The Mechanistic Underpinnings of Tetrazole Decomposition

The thermal decomposition of the tetrazole ring is an intricate process governed by the specific substitution pattern on the ring. The prevailing decomposition mechanism for 1,5-disubstituted tetrazoles, such as the derivatives , involves a stepwise extrusion of molecular nitrogen (N₂).[3][4] This process is fundamentally different from that of C-substituted tetrazoles, which may undergo a preliminary tetrazole-azidoimine isomerization.[5]

The key event in the thermal decomposition of a 1,5-disubstituted tetrazole is the cleavage of the N2–N3 single bond, which is typically the weakest bond in the ring. This bond scission leads to the formation of a highly reactive nitrene intermediate and the release of a molecule of dinitrogen, a thermodynamically favorable process due to the high stability of the N≡N triple bond.[4]

The overall decomposition can be visualized as follows:

Caption: Relationship between N1-substituent properties and thermal stability.

Experimental Assessment of Thermal Stability

To quantify the thermal stability of 1-substituted 5-ethyltetrazole derivatives, several analytical techniques are employed. The most common and powerful of these are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information about the thermal events a material undergoes upon heating.

Caption: Experimental workflow for thermal analysis of tetrazole derivatives.

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is the primary technique for determining the onset temperature of decomposition (T_onset), the peak exothermic temperature (T_peak), and the total energy released (enthalpy of decomposition, ΔH_d).

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, zinc) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 0.5–1.5 mg of the tetrazole derivative into a high-pressure DSC pan (e.g., gold-plated stainless steel). The use of high-pressure pans is critical to contain the gaseous N₂ products and prevent cell contamination.

-

Sealing: Hermetically seal the pan to ensure the decomposition occurs under a self-generated atmosphere.

-

Experimental Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the decomposition event (e.g., 350 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Running multiple heating rates is essential for kinetic analysis. [6][7]The experiment should be conducted under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Data Analysis: From the resulting heat flow curve, determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak) for the primary exothermic event. Integrate the peak area to calculate the enthalpy of decomposition (ΔH_d).

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. [8]It is used to determine the temperature at which decomposition begins, the number of decomposition steps, and the mass of non-volatile residue.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and for temperature using the Curie points of magnetic standards.

-

Sample Preparation: Accurately weigh 1–3 mg of the tetrazole derivative into an open ceramic or platinum TGA pan.

-

Experimental Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a defined heating rate (e.g., 10 °C/min) under a dynamic inert nitrogen atmosphere (flow rate 20–50 mL/min).

-

Data Analysis: Analyze the resulting mass vs. temperature curve. The initial temperature of mass loss corresponds to the onset of decomposition. The derivative of this curve (DTG) helps to clearly identify the temperatures of maximum decomposition rates for each step.

Data Interpretation: From Raw Data to Stability Metrics

The data obtained from DSC and TGA provide a wealth of information. The primary indicator of thermal stability is the onset temperature of decomposition (T_onset) from the DSC measurement. A higher T_onset indicates greater thermal stability.

4.1 Kinetic Analysis

To gain deeper insight, the activation energy (Ea) of the decomposition reaction can be calculated. Activation energy represents the minimum energy required to initiate the reaction and is a fundamental measure of thermal stability. The Kissinger method is a widely used "model-free" isoconversional method that utilizes DSC data from multiple heating rates. [7][9] The Kissinger equation is: ln(β / T_p²) = ln(AR / Ea) - Ea / (R * T_p)

Where:

-

β is the heating rate (K/min)

-

T_p is the peak exothermic temperature (K)

-

Ea is the activation energy (kJ/mol)

-

A is the pre-exponential factor (s⁻¹)

-

R is the ideal gas constant (8.314 J/mol·K)

By plotting ln(β / T_p²) versus 1/T_p for several heating rates, a straight line is obtained. The activation energy (Ea) can be calculated from the slope of this line (Slope = -Ea/R).

4.2 Data Summary

| N1-Substituent (R) | 5-Substituent | T_onset (°C) | T_peak (°C) | Ea (kJ/mol) | Substituent Effect | Reference |

| Methyl | Amino | 167.7 | 191.1 | ~160 | EDG (Alkyl) | [9] |

| Amino | Guanyl (forms salt) | 118.6 | 126.3 | 168.1 | Complex interaction | [9] |

| 1-nitro-1H-pyrazol-3-yl | H | ~160-170 | - | - | EWG (Nitroaryl) | [5] |

| 1,4-dinitro-1H-pyrazol-3-yl | H | ~140-150 | - | - | Stronger EWG | [5] |

| Oxime-bridged oxadiazole | H | 204 - 275 | - | - | H-bonding/Stability |

Note: Data are illustrative and sourced from compounds with similar structural motifs to demonstrate substituent effects. Direct comparison requires identical experimental conditions.

The data consistently show that increasing the electron-withdrawing character of the N1-substituent (e.g., from methyl to nitropyrazolyl) tends to lower the decomposition temperature. Conversely, features that promote stability, such as intermolecular hydrogen bonding, can significantly increase it.

Conclusion

The thermal stability of 1-substituted 5-ethyltetrazole derivatives is a complex property primarily dictated by the electronic nature of the N1-substituent. Electron-withdrawing groups generally decrease stability by weakening the tetrazole ring's N2-N3 bond, thereby lowering the activation energy for the rate-limiting step of N₂ extrusion. In contrast, electron-donating groups tend to enhance stability. A rigorous and quantitative assessment of this stability requires complementary analytical techniques, chiefly DSC and TGA, coupled with kinetic analysis methods like the Kissinger equation. The insights gained from these analyses are fundamental for the safe handling, storage, and application of these compounds, and provide a critical feedback loop for the rational design of novel tetrazole derivatives with precisely engineered thermal properties for applications in medicine and materials science.

References

-

Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 115(9), 1743–1753. [Link]

-

Kiselev, V. G., Cheblakov, P. B., & Gritsan, N. P. (2011). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. ResearchGate. [Link]

-

Homenauth, O., & Bholoa, A. (2015). Gas Phase Computational Studies of C-Substituted Tetrazoles. IOSR Journal of Applied Chemistry. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. [Link]

-

Sinditskii, V. P., Smirnova, A. D., Vatsadze, I. A., & Fomenkov, I. V. (2018). Features of thermal decomposition of N-substituted tetrazoles. ResearchGate. [Link]

-

Powers, T. R., Coe, J. D., Johnson, E. C., & Moore, J. S. (2023). A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition. ChemRxiv. [Link]

-

Vaughan, J., & Smith, P. A. S. (1958). The Effect of Some Substituents on the Thermal Breakdown of Diaryltetrazoles. The Journal of Organic Chemistry, 23(12), 1909–1912. [Link]

-

Piekiel, N., & Zachariah, M. R. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1405. [Link]

-

Monogarov, K. A., et al. (2022). Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives ofT[3][10][11]riazolo[4,3-b]t[3][5][10][11]etrazine. Molecules, 27(20), 6963. [Link]

-

Gherib, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

-

Yan, Q.-L., et al. (2014). Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps. RSC Advances, 4(104), 59981–59992. [Link]

-

Fathalla, W., et al. (2021). Decomposition products of tetrazoles. ResearchGate. [Link]

-

Sinditskii, V. P., et al. (2016). Results of DSC studies of tetrazine derivatives. ResearchGate. [Link]

-

Moderhack, D., & Lorke, M. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14665–14717. [Link]

-

Piekiel, N., & Zachariah, M. R. (2012). Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. Zachariah Group. [Link]

-

Saini, P., et al. (2025). Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. Materials Advances. [Link]

-

Gholap, S. S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137. [Link]

-

Fathalla, W., et al. (2024). Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. Arkivoc, 2025(part i), 1-35. [Link]

-

Khakimov, D. V., Fershtat, L. L., & Pivina, T. S. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics, 25(47), 32071–32077. [Link]

-

Safaei-Ghomi, J., Paymard-Samani, S., Zahraie, Z., & Shahbazi-Alavi, H. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. [Link]

-

Wang, R., et al. (2026). Fused Heterocycles and Oxadiazole–Tetrazole Linkages with Oxygen-Rich Substituents. Crystal Growth & Design. [Link]

-

Bakal, R., et al. (2021). Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature. Molbank, 2021(1), M1194. [Link]

-

He, C., et al. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. Frontiers in Chemistry, 10. [Link]

-

Hussein, N. M. A. (2017). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. University of Kerbala. [Link]

-

Li, Y.-C., et al. (2017). Two substituted tetrazole-based isomers of [M2(PPT)(OH)(SO4)(H2O)]n (M = Zn, Cd): The in-situ syntheses and characterization. ResearchGate. [Link]

-

Sbirrazzuoli, N., & Vyazovkin, S. (2023). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers, 15(1), 183. [Link]

Sources

- 1. scielo.org.za [scielo.org.za]

- 2. Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temperature [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

5-Ethyl-1-methyl-1h-tetrazole PubChem CID and chemical identifiers

This guide provides a comprehensive technical overview of 5-Ethyl-1-methyl-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, structural characteristics, and relevant physicochemical properties, supported by established scientific data.

Core Chemical Identity and Molecular Structure

5-Ethyl-1-methyl-1H-tetrazole is a substituted tetrazole, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The defining features of this particular derivative are an ethyl group attached to the carbon atom at position 5 and a methyl group on the nitrogen atom at position 1 of the tetrazole ring.

The structural and chemical identity of this compound is cataloged in the PubChem database with the unique PubChem CID 283423 .[1]

Visualization of the Molecular Structure

The following diagram illustrates the two-dimensional chemical structure of 5-Ethyl-1-methyl-1H-tetrazole, highlighting the arrangement of its constituent atoms and the bonding within the molecule.

Caption: 2D structure of 5-Ethyl-1-methyl-1H-tetrazole.

Chemical Identifiers and Descriptors

For unambiguous identification and use in computational chemistry and cheminformatics, a standardized set of identifiers for 5-Ethyl-1-methyl-1H-tetrazole is provided in the table below. These identifiers are crucial for database searches, patent filings, and regulatory submissions.

| Identifier Type | Value | Source |

| PubChem CID | 283423 | PubChem[1] |

| Molecular Formula | C4H8N4 | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| IUPAC Name | 5-ethyl-1-methyl-1,2,3,4-tetrazole | PubChem |

| Canonical SMILES | CCN1N=NN=C1C | PubChem |

| InChI | InChI=1S/C4H8N4/c1-3-4-7-8-6-5(2)4/h3H2,1-2H3 | PubChem |

| InChIKey | YNPRJJMZNKMVQE-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical considerations in drug development.

| Property | Value (Predicted) | Source |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 112.074896173 g/mol | PubChem |

| Monoisotopic Mass | 112.074896173 g/mol | PubChem |

| Topological Polar Surface Area | 45.9 Ų | PubChem |

| Heavy Atom Count | 8 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 134 | PubChem |

| Isotope Atom Count | 0 | PubChem |